2-(2-Chloroethoxy)dodecane
Description
2-(2-Chloroethoxy)dodecane is a chloroalkyl ether characterized by a dodecane backbone substituted with a 2-chloroethoxy group (-O-CH2-CH2-Cl) at the second carbon. Such compounds typically serve as intermediates in organic synthesis, surfactants, or pharmaceutical precursors due to their reactive chloroethoxy moiety .
Properties
CAS No. |
17648-35-0 |
|---|---|
Molecular Formula |
C14H29ClO |
Molecular Weight |
248.83 g/mol |
IUPAC Name |
2-(2-chloroethoxy)dodecane |
InChI |
InChI=1S/C14H29ClO/c1-3-4-5-6-7-8-9-10-11-14(2)16-13-12-15/h14H,3-13H2,1-2H3 |
InChI Key |
ZAPKUYIWBQHURG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C)OCCCl |
Canonical SMILES |
CCCCCCCCCCC(C)OCCCl |
Synonyms |
2-Chloroethyl(1-methylundecyl) ether |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-(2-Chloroethoxy)dodecane, enabling comparative analysis of their properties, applications, and synthesis.
2-(2-Chloroethoxy)ethanol
- Molecular Formula : C4H9ClO2
- Molecular Weight : 124.56 g/mol
- Physical Properties : Boiling point 79–81°C (at 5 mmHg), density 1.18 g/mL .
- Applications : Key raw material for synthesizing 1-[2-(2-Hydroxyethoxy)ethyl]piperazine (HEEP), a pharmaceutical intermediate. Aether Industries produced 131 MT of HEEP in 2021, highlighting its industrial relevance .
- Analytical Methods : Quantified via gas chromatography (GC) with DB-FFAP columns, validated for linearity (40–150 µg/mL) in pharmaceutical quality control .
1,2-Bis(2-Chloroethoxy)ethane
- Molecular Formula : C6H12Cl2O2
- Structure : A dimeric analog with two 2-chloroethoxy groups linked by an ethylene bridge.
- Applications: Potential use as a crosslinking agent or solvent in specialty chemicals. Its symmetrical structure may enhance thermal stability compared to mono-substituted analogs .
Bis(2-chloroethoxy)methane
- Molecular Formula : C5H10Cl2O2
- Structure : Central methane bonded to two 2-chloroethoxy groups.
- Applications : Likely employed in polymer synthesis or as a reactive intermediate. Branched structures like this may exhibit lower volatility than linear analogs .
Ethyl 2-(2-Chloroethoxy)acetate
- Molecular Formula : C6H11ClO3
- Molecular Weight : 166.6 g/mol
- Applications : Used in active pharmaceutical ingredient (API) manufacturing. Its ester group enhances solubility, facilitating reactions in organic phases .
2-(2-Chloroethoxy)benzene Sulfonamide
- Molecular Formula: C8H9ClNO3S
- Applications: Market projections indicate growth in production (2025–2030), driven by demand in agrochemicals and pharmaceuticals. Its sulfonamide group enables biological activity, distinguishing it from non-aromatic analogs .
Comparative Data Table
*Hypothetical data inferred from structural analogs.
Research and Industrial Trends
- Pharmaceutical Demand: Compounds like 2-(2-Chloroethoxy)ethanol and Ethyl 2-(2-Chloroethoxy)acetate underscore the role of chloroethoxy derivatives in drug synthesis .
- Market Growth : The global 2-(2-chloroethoxy)benzene sulfonamide market is projected to expand, with China increasing its production share by 2030 .
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